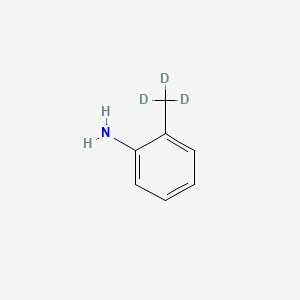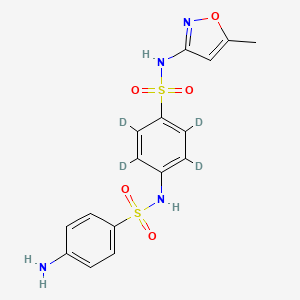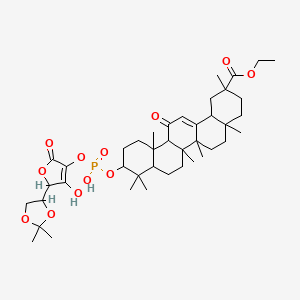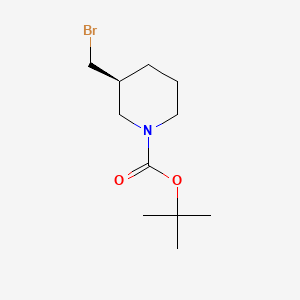![molecular formula C8H16N2O5 B585613 Ethyl 2-[(ethoxycarbonyl)amino]ethoxycarbamate CAS No. 112844-39-0](/img/structure/B585613.png)
Ethyl 2-[(ethoxycarbonyl)amino]ethoxycarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(ethoxycarbonyl)amino]ethoxycarbamate is a chemical compound with the linear formula C8H16N2O5 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . It is a versatile compound used in scientific research and exhibits properties that make it valuable for various applications such as drug synthesis, catalysis, and material science.
Molecular Structure Analysis
The molecular structure of Ethyl 2-[(ethoxycarbonyl)amino]ethoxycarbamate is represented by the SMILES string O=C(OCC)NCCONC(OCC)=O and the InChI string 1S/C8H16N2O5/c1-3-13-7(11)9-5-6-15-10-8(12)14-4-2/h3-6H2,1-2H3,(H,9,11)(H,10,12) .Applications De Recherche Scientifique
Formation Mechanisms and Analysis Techniques
Ethyl carbamate (EC), a well-known chemical found in fermented foods and beverages, is scrutinized due to its genotoxic and carcinogenic properties across several species, classified as "probably carcinogenic to humans" by the International Agency for Research on Cancer. Research into EC's formation mechanisms—primarily through the interaction of urea and ethanol during fermentation—offers insights into minimizing its presence in consumables. Analytical techniques for EC detection have evolved, with gas chromatography coupled to mass spectrometry (GC-MS) being a standard approach, alongside high-performance liquid chromatography (HPLC) and spectroscopic methods providing alternative, efficient detection means. These advancements in understanding EC's formation and detection methods are crucial for reducing its levels in food and beverages, thereby mitigating associated health risks (Weber & Sharypov, 2009).
Environmental and Biological Degradation
The biodegradation of ethyl tert-butyl ether (ETBE), a gasoline additive, in soil and groundwater showcases microbial abilities to mitigate pollution through aerobic degradation, highlighting nature's capacity to adapt and respond to anthropogenic chemical challenges. This process involves initial hydroxylation and subsequent breakdown into various intermediates, elucidating microbial pathways that could potentially be harnessed for bioremediation efforts. Identifying specific microbial genes responsible for ETBE metabolism paves the way for bioaugmentation strategies, aiming to enhance the natural attenuation of such pollutants in affected environments (Thornton et al., 2020).
Ethyl Carbamate in Alcoholic Beverages
Extensive studies have focused on the presence of EC in alcoholic beverages, identifying it as a byproduct of fermentation and distillation processes. The concentration of EC varies significantly among different types of spirits, with distilled spirits showing higher levels. This variability underscores the importance of monitoring and controlling EC levels within the alcohol production industry to ensure consumer safety. Efforts to mitigate EC's formation have led to improved manufacturing practices and the exploration of chemical and enzymatic methods to reduce its precursor compounds, safeguarding the quality of alcoholic beverages while addressing health concerns (Battaglia, Conacher, & Page, 1990).
Safety and Hazards
Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It’s important to handle it with care, avoid ingestion, skin contact, and inhalation . It’s advised to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s recommended to wash off immediately with soap and plenty of water .
Propriétés
IUPAC Name |
ethyl N-[2-(ethoxycarbonylamino)ethoxy]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O5/c1-3-13-7(11)9-5-6-15-10-8(12)14-4-2/h3-6H2,1-2H3,(H,9,11)(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRSANPCBIBVEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCONC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(ethoxycarbonyl)amino]ethoxycarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4h-[1,4]Oxazocino[4,5-a]benzimidazole](/img/structure/B585549.png)